4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine
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Overview
Description
4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine: , also known by its IUPAC name 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- , has the chemical formula C15H21NO2S with a molecular weight of 279.398 g/mol . This compound combines a morpholine ring with a thiazole moiety, making it intriguing for various applications.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-methylphenyl isothiocyanate with morpholine to form the thiazole ring. The subsequent alkylation of the thiazole nitrogen with 2-bromoacetophenone yields the desired product.
Reaction Conditions: The reaction conditions vary depending on the specific synthetic pathway. typical conditions involve refluxing the reactants in suitable solvents (such as dichloromethane or ethanol) with appropriate catalysts.
Industrial Production: While industrial-scale production methods are not widely documented, laboratories often synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The thiazole ring can undergo oxidation reactions.
Substitution: The morpholine nitrogen can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may be possible.
Oxidation: Oxidizing agents like or .
Substitution: Nucleophiles such as or .
Reduction: Reducing agents like .
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while substitution can lead to various derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity due to its unique structure.
Medicine: Explored for antifungal, antibacterial, or antitumor properties.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. its thiazole and morpholine moieties suggest potential interactions with biological targets.
Comparison with Similar Compounds
While 4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine is relatively unique, similar compounds include Irgacure 907 (used as a photoinitiator in polymer chemistry) and cyclopentylsulfonyliminomethylmorpholine (a different morpholine derivative) .
Remember that further studies are needed to fully explore the compound’s properties and applications
Properties
Molecular Formula |
C15H18N2OS |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]morpholine |
InChI |
InChI=1S/C15H18N2OS/c1-12-2-4-13(5-3-12)15-16-14(11-19-15)10-17-6-8-18-9-7-17/h2-5,11H,6-10H2,1H3 |
InChI Key |
OWRDTRAZUQUWTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CN3CCOCC3 |
Origin of Product |
United States |
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